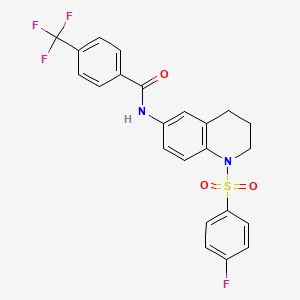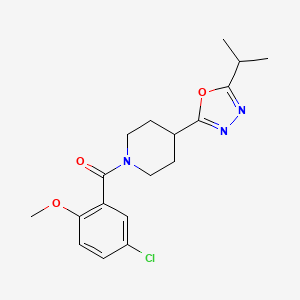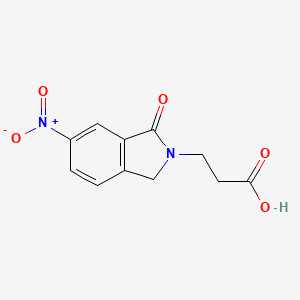
2-((4-methoxyphenyl)sulfonyl)-N-(5-methylisoxazol-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-((4-methoxyphenyl)sulfonyl)-N-(5-methylisoxazol-3-yl)acetamide" is a chemical entity that appears to be related to a class of compounds that have been synthesized and studied for various biological activities, including antimicrobial, hemolytic, and anticancer properties. These compounds typically feature a sulfonyl group attached to an aromatic ring and an acetamide moiety linked to a heterocyclic structure, such as an isoxazole ring. The methoxy and methyl groups suggest potential modifications to the core structure aimed at enhancing the compound's properties or solubility.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from basic aromatic acids, which are converted into esters, then hydrazides, and subsequently into oxadiazole-thiols. These intermediates are then reacted with substituted bromoacetamides in the presence of DMF and NaH to yield the final compounds . The synthesis process is characterized by spectral methods such as EI-MS, IR, and NMR, confirming the successful creation of the target molecules.
Molecular Structure Analysis
The molecular structure of compounds in this category has been elucidated using various spectroscopic techniques. For instance, a related compound was characterized by XRD, FT-IR, UV-VIS, and NMR, providing detailed information about its molecular and chemical properties . Theoretical calculations using DFT methods further enhance the understanding of the electronic nature of these molecules, including their electrophilic and nucleophilic behaviors.
Chemical Reactions Analysis
The chemical reactivity of these compounds is influenced by their functional groups and molecular structure. The presence of the sulfonyl group and the acetamide linkage plays a crucial role in their biological activity. The oxadiazole ring is a common motif in medicinal chemistry, often associated with various biological activities. The specific reactions these compounds undergo, particularly in biological systems, are not detailed in the provided data but can be inferred based on their functional groups and known reactivity patterns.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are typically characterized by their solubility, stability, and reactivity. The methoxy and methyl groups may affect the compound's hydrophobicity and overall solubility profile. The spectral data obtained from IR, NMR, and mass spectrometry provide insights into the compounds' purity and structural integrity. Theoretical studies offer predictions about their chemical activity, including parameters like hardness, softness, and polarizability, which are relevant for understanding their interactions with biological targets .
Biological Activity
The compounds synthesized in these studies have been screened for various biological activities. Some have shown promising results as antimicrobial and hemolytic agents, with specific compounds exhibiting significant activity against a panel of microbes . Others have been tested for their inhibitory effects on enzymes such as acetylcholinesterase and lipoxygenase, with relative success . Additionally, certain derivatives have demonstrated anticancer properties, with cytotoxic effects on various human cancer cell lines, including PANC-1, HepG2, and MCF7 . These findings suggest the potential therapeutic applications of these compounds, warranting further investigation.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Evaluation
The compound 2-((4-methoxyphenyl)sulfonyl)-N-(5-methylisoxazol-3-yl)acetamide serves as a versatile intermediate for the synthesis of a variety of heterocycles incorporating a sulfamoyl moiety. These compounds have shown promising in vitro antibacterial and antifungal activities. For instance, a study by Darwish et al. (2014) detailed the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety, demonstrating their significant antimicrobial properties (Darwish, Atia, & Farag, 2014).
Enzyme Inhibitory Activities
Another application in scientific research for this compound is in the development of enzyme inhibitors. Virk et al. (2018) synthesized compounds evaluated for their inhibition potential against enzymes such as bovine carbonic anhydrase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), with certain derivatives demonstrating good activity. These findings suggest potential therapeutic applications in treating diseases associated with these enzymes (Virk et al., 2018).
Anticonvulsant Agents
Farag et al. (2012) explored the synthesis of heterocyclic compounds containing a sulfonamide thiazole moiety for anticonvulsant applications. Some synthesized compounds showed protection against picrotoxin-induced convulsion, indicating their potential as anticonvulsant agents. This highlights the compound's utility in developing new treatments for seizure disorders (Farag et al., 2012).
Photoregulated Release and Uptake of Pharmaceuticals
The compound's derivative applications extend into the development of photoresponsive materials for the controlled release and uptake of drugs. Gong et al. (2008) described the creation of a photoresponsive molecularly imprinted hydrogel for the regulated release of paracetamol, showcasing the potential for innovative drug delivery systems (Gong, Wong, & Lam, 2008).
Eigenschaften
IUPAC Name |
2-(4-methoxyphenyl)sulfonyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5S/c1-9-7-12(15-20-9)14-13(16)8-21(17,18)11-5-3-10(19-2)4-6-11/h3-7H,8H2,1-2H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GADFPKSPYDZGBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CS(=O)(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-methoxyphenyl)sulfonyl)-N-(5-methylisoxazol-3-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-3-phenylsulfanylpropanamide](/img/structure/B2502526.png)
![Tert-butyl spiro[3,4-dihydro-2H-pyrrolo[1,2-a]pyrazine-1,3'-cyclobutane]-1'-carboxylate](/img/structure/B2502528.png)


![3-Chloranyl-~{n}-(4-Methoxyphenyl)-4-[(2-Methyl-3-Oxidanylidene-Cyclopenten-1-Yl)amino]benzamide](/img/structure/B2502533.png)



![3-(2-chlorophenyl)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2502540.png)

![N-[cyano(cyclohexyl)methyl]-4,5-dimethylthiophene-2-carboxamide](/img/structure/B2502542.png)
![2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2502543.png)

![Cyclopentyl 4-[(prop-2-enoylamino)methyl]benzoate](/img/structure/B2502548.png)